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Natriummonoglutamat -

Natriummonoglutamat

Catalog Number: EVT-13964391
CAS Number:
Molecular Formula: C5H8NNaO4
Molecular Weight: 169.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Monosodium glutamate occurs naturally in many foods, including tomatoes, cheeses, and meats. It is classified as a non-essential amino acid and is produced commercially through fermentation processes involving starch or sugar sources . The compound can also be synthesized chemically or derived from hydrolysis of vegetable proteins .

Synthesis Analysis

Methods of Production

Monosodium glutamate can be synthesized through several methods:

  1. Fermentation: This is the most common method, where microorganisms such as Corynebacterium glutamicum are used to ferment carbohydrate sources like molasses or starch. During fermentation, the bacteria convert these carbohydrates into glutamic acid, which then reacts with sodium hydroxide to form monosodium glutamate .
  2. Chemical Synthesis: This method involves the use of acrylonitrile as a precursor. The process typically requires several steps to convert acrylonitrile into glutamic acid, which is subsequently converted into monosodium glutamate .
  3. Hydrolysis: This involves breaking down vegetable proteins with hydrochloric acid to release glutamic acid, which can then be neutralized with sodium hydroxide to yield monosodium glutamate .

Technical Details

The fermentation process can be optimized by controlling pH and nutrient availability. Sodium hydroxide may be added during fermentation to maintain pH levels conducive to bacterial growth while simultaneously providing sodium ions necessary for monosodium glutamate formation .

Molecular Structure Analysis

Structure and Data

Monosodium glutamate has a molecular formula of C5H8NNaO4C_5H_8NNaO_4 and a molar mass of approximately 169.11 grams per mole for the anhydrous form . The structure consists of a glutamate ion that exists in zwitterionic form, where it carries both positive and negative charges:

Structure OOCCH(NH3+)(CH2)2COO\text{Structure }-OOC-CH(NH_3^+)-(CH_2)_2-COO^-

In solution, monosodium glutamate dissociates into sodium ions (Na+Na^+) and glutamate ions .

Chemical Reactions Analysis

Types of Reactions

Monosodium glutamate undergoes various chemical reactions:

  • Oxidation: Can be oxidized to form different derivatives using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can convert it into other amino acid derivatives using reducing agents like lithium aluminum hydride.
  • Substitution: The sodium ion can be replaced by other cations in substitution reactions .

Technical Details

The major products from these reactions include various derivatives of glutamate and salts that have applications in food science and biochemistry. Under acidic or high-temperature conditions, monosodium glutamate can react with reducing sugars to produce melanoidin pigments through the Maillard reaction .

Mechanism of Action

Monosodium glutamate enhances flavor primarily through its action on taste receptors. It specifically activates umami receptors on the tongue, which are responsible for detecting savory flavors. This mechanism involves the interaction of the glutamate ion with specific G-protein coupled receptors (GPCRs), leading to increased perception of taste intensity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Highly soluble in water (740 grams/liter at 20°C) but insoluble in organic solvents.
  • Melting Point: Approximately 232°C; decomposes upon boiling without a defined boiling point .
  • Density: Approximately 1.66 grams per cubic centimeter.

Chemical Properties

  • pH: Solutions typically range from 6.7 to 7.2.
  • Stability: Generally stable under food processing conditions; does not break down during cooking but may participate in browning reactions at high temperatures .
Applications

Monosodium glutamate is primarily used as a flavor enhancer in various foods, including soups, sauces, and processed meats. Its ability to enhance umami flavor makes it popular in Asian cuisine and among food manufacturers seeking to improve taste profiles without adding excessive salt or fat. Additionally, it has applications in scientific research for studying taste perception and flavor chemistry .

Properties

Product Name

Natriummonoglutamat

IUPAC Name

sodium;(2R)-2-amino-5-hydroxy-5-oxopentanoate

Molecular Formula

C5H8NNaO4

Molecular Weight

169.11 g/mol

InChI

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1/t3-;/m1./s1

InChI Key

LPUQAYUQRXPFSQ-AENDTGMFSA-M

Canonical SMILES

C(CC(=O)O)C(C(=O)[O-])N.[Na+]

Isomeric SMILES

C(CC(=O)O)[C@H](C(=O)[O-])N.[Na+]

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